REACTION_CXSMILES
|
N.[NH2-].[Na+].Cl[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[CH2:12][CH2:13][C:14]#[N:15].[N+]([O-])([O-])=O.[NH4+]>>[Cl:11][C:7]1[C:6]2[CH2:12][CH:13]([C:14]#[N:15])[C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CCC#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dried 2 L 3-neck flask was fitted with a card-ice condenser
|
Type
|
CUSTOM
|
Details
|
sealed under nitrogen
|
Type
|
CUSTOM
|
Details
|
condensed into the flask from a cylinder until approximately required volume
|
Type
|
ADDITION
|
Details
|
was added over a 5 minute period
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The ammonia was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the solid residue
|
Type
|
EXTRACTION
|
Details
|
the products were extracted with dichloromethane (×3)
|
Type
|
WASH
|
Details
|
The combined organics were washed with dilute hydrochloric acid (5%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=C1CC2C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |